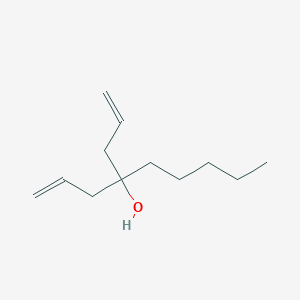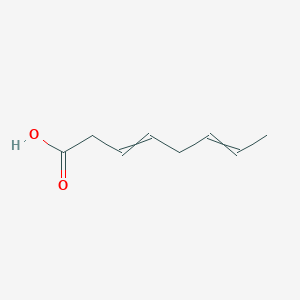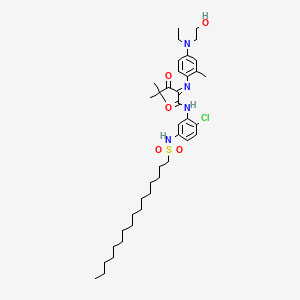
Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the imine group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or in drug delivery systems.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different proteins, enzymes, or receptors, potentially modulating their activity. This can lead to changes in cellular processes, making it useful for therapeutic or research purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanamide derivatives: Compounds with similar core structures but different substituents.
Sulfonyl amides: Compounds containing the sulfonyl amide functional group.
Imines: Compounds with the imine functional group.
Uniqueness
Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Propriétés
Numéro CAS |
66037-08-9 |
|---|---|
Formule moléculaire |
C40H63ClN4O5S |
Poids moléculaire |
747.5 g/mol |
Nom IUPAC |
N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-2-[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C40H63ClN4O5S/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-28-51(49,50)44-32-22-24-34(41)36(30-32)43-39(48)37(38(47)40(4,5)6)42-35-25-23-33(29-31(35)3)45(8-2)26-27-46/h22-25,29-30,44,46H,7-21,26-28H2,1-6H3,(H,43,48) |
Clé InChI |
XBWGLHVUPICTPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(=NC2=C(C=C(C=C2)N(CC)CCO)C)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14466937.png)

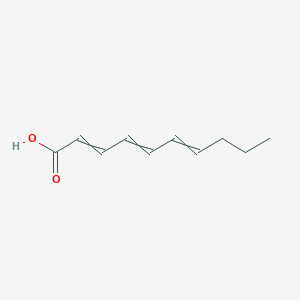
![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)

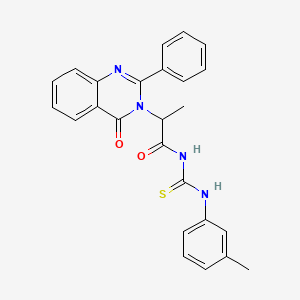
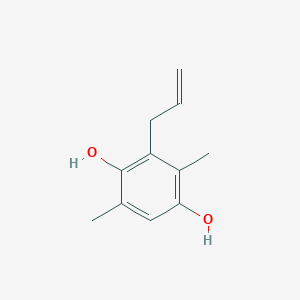

![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
